molecular formula C13H17N3 B14917789 1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine

1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine

Cat. No.: B14917789
M. Wt: 215.29 g/mol
InChI Key: QATVBCYDUJBVNP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine backbone, which is further connected to a benzoimidazole moiety. The benzoimidazole ring is a well-known structure in medicinal chemistry due to its presence in various bioactive molecules. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated benzoimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine is unique due to the combination of the cyclopropyl group and the benzoimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-cyclopropyl-N-[(1-methylbenzimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)9-14-8-10-6-7-10/h2-5,10,14H,6-9H2,1H3

InChI Key

QATVBCYDUJBVNP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNCC3CC3

Origin of Product

United States

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